Cas no 17397-85-2 (1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl-)
17397-85-2 structure
Product Name:1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl-
CAS No:17397-85-2
MF:C10H10O3
MW:178.184603214264
CID:211961
PubChem ID:28516
Update Time:2025-04-19
1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl-
- (S)-(+)-MELLEIN
- 8-Hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 8-hydroxy-3-methyl-isochroman-1-one
- (3R)-hydroxybutyl (3R)-hydroxybutyrate
- (3R)-mellein
- (R)-(-)-Mellein
- (R)-3,4-dihydro-8-hydroxy-3-methylisochromen-1-one
- (R)-mellein
- 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
- 3-hydroxybutyl-(R)-3-hydroxybutyrate
- CS-0735
- HY-15344
- Ketone Ester
- 3,4-Dihydro-8-hydroxy-3-methylisocoumarin
- (R)-3,4-Dihydro-8-hydroxy-3-methylisocoumarin
- 3-Methyl-8-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one
- ALM-9
- (+/-)-MELLEIN
- E82508
- AKOS006228659
- Antibiotic AO-2
- CS-0225132
- 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one, (.+/-.)-
- AO-2
- Q6813065
- CHEMBL226090
- SCHEMBL13925643
- 8-hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
- DTXSID60891794
- CHEBI:38760
- 8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
- SCHEMBL1230955
- 17397-85-2
- EN300-1228708
- Isocoumarin, 3,4-dihydro-8-hydroxy-3-methyl, (.+/-.)-
- 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
- Antibiotic BV-1
- InChI=1/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H
- (.+/-.)-Mellein
- NS00094872
- ISOCOUMARIN, 3,4-DIHYDRO-8-HYDROXY-3-METHYL-
- 1200-93-7
- 3-methyl-8-hydroxy-3,4-dihydroisocoumarin
- Z1198723372
- (R)-3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one; (R)-Mellein
- Mellein
- 3,4-Dihydro-8-hydroxy-3-methyl-(1H)-2-benzopyran-1-one
- BV-1
- BDBM50208249
- starbld0003745
- 8-hydroxy-3-methylisochroman-1-one
- Ochracin
-
- Inchi: 1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3
- InChI Key: KWILGNNWGSNMPA-UHFFFAOYSA-N
- SMILES: O1C(C2C(=CC=CC=2CC1C)O)=O
Computed Properties
- Exact Mass: 178.063
- Monoisotopic Mass: 178.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl- Related Literature
-
1. Access to phenolic fungal metabolites via the acid-catalysed Claisen rearrangement. The total synthesis of (±)-mellein, aurocitrin, and 5′,6′-dihydroaurocitrinBy Laurence M. Harwood J. Chem. Soc. Perkin Trans. 1 1984 2577
-
2. Lactones. Part II. The structure of melleinJohn Blair,G. T. Newbold J. Chem. Soc. 1955 2871
-
3. 1304. Mycotoxins. Part II. The constitution of ochratoxins A, B, and C, metabolites of Aspergillus ochraceus wilhK. J. van der Merwe,P. S. Steyn,L. Fourie J. Chem. Soc. 1965 7083
-
4. Metabolites of the higher fungi. Part 21. 3-Methyl-3,4-dihydroisocoumarins and related compounds from the ascomycete family xylariaceaeJohn R. Anderson,Raymond L. Edwards,Anthony J. S. Whalley J. Chem. Soc. Perkin Trans. 1 1983 2185
-
5. Studies on the biosynthesis of hydroxymellein using 17O n.m.r. and 2H n.m.r. spectroscopy to determine the origin of the C-4 hydroxy groupChris Abell,Andrew C. Sutkowski,James Staunton J. Chem. Soc. Chem. Commun. 1987 586
17397-85-2 (1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl-) Related Products
- 7734-92-1(5-Methylmellein)
- 62623-84-1((3S)-8-hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one)
- 55331-29-8(1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-)
- 26538-44-3(Zeranol)
- 21499-24-1(Agrimonolide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent